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Compound of Interest

Compound Name: Methyl cyclopentylphenylglycolate

Cat. No.: B023521 Get Quote

Abstract: This technical guide provides an in-depth analysis of Methyl
Cyclopentylphenylglycolate, a key organic intermediate. It details the compound's

fundamental physicochemical properties, outlines a robust synthetic protocol with mechanistic

insights, and describes standard analytical techniques for its characterization. Furthermore, this

document explores its critical role as a precursor in the pharmaceutical industry, particularly in

the synthesis of anticholinergic agents. This guide is intended for researchers, chemists, and

professionals in drug development who require a comprehensive understanding of this

versatile molecule.

Introduction
Methyl Cyclopentylphenylglycolate, also known as Methyl α-Cyclopentylmandelate, is a

carboxylate ester characterized by a central quaternary carbon bonded to a phenyl group, a

cyclopentyl group, a hydroxyl group, and a methyl ester. Its unique structure makes it a

valuable building block in organic synthesis.[1] While it finds use in the synthesis of various

organic compounds for materials science and agrochemicals, its most prominent application is

within the pharmaceutical industry.[1] It serves as a crucial intermediate in the manufacture of

several active pharmaceutical ingredients (APIs), particularly anticholinergic drugs like

Glycopyrrolate. Understanding the precise properties, synthesis, and handling of this

compound is paramount for ensuring the purity, efficacy, and safety of the final drug products.
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Physicochemical Properties
The accurate characterization of a starting material is a foundational requirement for any

synthetic workflow. The key physicochemical properties of Methyl
Cyclopentylphenylglycolate (CAS No: 19833-96-6) are summarized below.[1][2]

Property Value Source

Molecular Formula C₁₄H₁₈O₃ [1][2][3]

Molecular Weight 234.29 g/mol [1][2][3]

IUPAC Name
methyl 2-cyclopentyl-2-

hydroxy-2-phenylacetate
[2]

Appearance
Clear colorless to pale yellow

oil
[1][4]

Boiling Point
357.5 °C at 760 mmHg; 120-

127 °C at 0.25 Torr
[1][4]

Density ~1.16 g/cm³ [1][5]

Solubility
Slightly soluble in DMSO, Ethyl

Acetate, Methanol
[1][4]

Storage

Sealed in dry, room

temperature conditions or

under refrigeration

[1][4]

Synthesis and Mechanistic Insights
The synthesis of Methyl Cyclopentylphenylglycolate is a critical process for pharmaceutical

manufacturing. A common and reliable method involves the esterification of 2-Cyclopentyl-2-

hydroxyphenylacetic acid. This process is not merely a procedural step but a controlled

chemical transformation where each component plays a specific role to ensure high yield and

purity.

Synthetic Workflow Diagram
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The following diagram illustrates the typical laboratory-scale synthesis of Methyl
Cyclopentylphenylglycolate.

Reaction Setup

Workup & Extraction

Purification & Analysis

1. Dissolve 2-Cyclopentyl-2-hydroxyphenylacetic acid
and K₂CO₃ in DMF

2. Add Iodomethane (CH₃I)
dropwise at room temperature

3. Stir for 2 hours
at room temperature

4. Quench reaction
by pouring into water

Reaction Complete

5. Extract three times
with hexane

6. Combine organic phases
and dry over Na₂SO₄

7. Concentrate under
reduced pressure

Dried Extract

8. Purify by silica gel
column chromatography

9. Characterize pure product
(NMR, IR, MS)
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Caption: Workflow for the synthesis and purification of Methyl Cyclopentylphenylglycolate.

Experimental Protocol: Esterification
This protocol is based on a standard Williamson ether synthesis-like reaction, adapted for

esterification using an alkyl halide.

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-

Cyclopentyl-2-hydroxyphenylacetic acid (1.0 eq) and potassium carbonate (K₂CO₃, 2.5 eq) in

anhydrous N,N-dimethylformamide (DMF).[6]

Expertise & Experience:Potassium carbonate acts as a base to deprotonate the carboxylic

acid, forming a carboxylate anion. This anion is a much more effective nucleophile than

the neutral carboxylic acid. DMF is chosen as the solvent because it is polar aprotic,

effectively solvating the potassium cation without interfering with the nucleophile.

Reaction: Slowly add iodomethane (CH₃I, 3.0 eq) to the mixture at room temperature.[6]

Expertise & Experience:Iodomethane is a highly reactive methylating agent. The iodide is

an excellent leaving group, facilitating the Sₙ2 reaction with the carboxylate. The reaction

is typically exothermic, so slow addition is crucial to maintain temperature control.

Monitoring: Allow the reaction to stir for approximately 2 hours. The reaction progress can be

monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the

starting carboxylic acid.

Workup: Upon completion, pour the reaction mixture into a separatory funnel containing

water. Extract the aqueous layer three times with a nonpolar organic solvent like hexane.[6]

Trustworthiness:This aqueous workup is a self-validating step. It serves to remove the

water-soluble DMF and inorganic salts (like potassium iodide and excess potassium

carbonate), leaving the desired ester product in the organic phase.

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure to yield the crude product. Purify the resulting oil via
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silica gel column chromatography, typically using a hexane/dichloromethane or hexane/ethyl

acetate gradient.[6]

Expertise & Experience:Silica gel chromatography separates the desired product from any

unreacted starting material or byproducts based on polarity. The choice of eluent is critical

for achieving good separation.

Analytical Characterization
To ensure the identity and purity of the synthesized Methyl Cyclopentylphenylglycolate, a

suite of spectroscopic methods must be employed.

¹H NMR (Proton Nuclear Magnetic Resonance): In CDCl₃, the spectrum should confirm the

presence of all key proton environments. Expected signals include multiplets for the

cyclopentyl and phenyl protons, a singlet for the methyl ester protons (around 3.77 ppm),

and a singlet for the hydroxyl proton (around 3.74 ppm).[6]

Infrared (IR) Spectroscopy: The IR spectrum provides functional group confirmation. Key

absorbances include a strong C=O stretch for the ester (around 1730 cm⁻¹), a broad O-H

stretch for the alcohol (around 3500 cm⁻¹), and C-H stretches for the aromatic and aliphatic

portions.

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the

compound. The electron impact (EI) spectrum will show a molecular ion peak (M⁺) at m/z =

234, corresponding to the molecular weight of C₁₄H₁₈O₃.[2]

Application as a Pharmaceutical Intermediate
Methyl Cyclopentylphenylglycolate is not an active drug itself but a critical precursor for

anticholinergic agents, such as Glycopyrrolate. Anticholinergics work by blocking the action of

acetylcholine, a neurotransmitter, at muscarinic receptors in the parasympathetic nervous

system.

Synthetic Pathway to Glycopyrrolate
The conversion of Methyl Cyclopentylphenylglycolate to Glycopyrrolate involves a

transesterification reaction followed by quaternization of a nitrogen atom.
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Methyl Cyclopentylphenylglycolate
(Intermediate)

Transesterification with
1-Methyl-3-pyrrolidinol

Step 1

Glycopyrrolate Base
(Tertiary Amine Ester)

Quaternization with
Methyl Bromide

Step 2

Glycopyrrolate
(Quaternary Ammonium API)

Click to download full resolution via product page

Caption: Synthetic pathway from intermediate to the final Glycopyrrolate API.

This final API, Glycopyrrolate, is a quaternary ammonium cation that acts as a competitive

antagonist at muscarinic acetylcholine receptors. Its applications include reducing secretions

before surgery, treating peptic ulcers, and managing drooling.

Conclusion
Methyl Cyclopentylphenylglycolate is a fundamentally important molecule whose precise

chemical and physical properties are well-documented. Its synthesis, while straightforward,

requires careful control over reaction conditions and rigorous purification to be suitable for

pharmaceutical applications. As an indispensable building block for potent anticholinergic

drugs, a thorough understanding of its chemistry, as outlined in this guide, is essential for

professionals in the field of drug development and organic synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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